1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a benzyl ether, a piperidine ring, and a secondary alcohol, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 2,5-dimethoxybenzyl alcohol with an appropriate alkylating agent to form the benzyl ether.
Introduction of the Piperidine Ring: The next step includes the nucleophilic substitution reaction where the benzyl ether reacts with 3-chloropropanol in the presence of a base to introduce the piperidine ring.
Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize impurities.
Types of Reactions:
Oxidation: The secondary alcohol group in the compound can undergo oxidation to form a ketone.
Reduction: The benzyl ether can be reduced to the corresponding alcohol under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Conversion to the corresponding alcohol.
Substitution: Introduction of various functional groups onto the piperidine ring.
Scientific Research Applications
1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is utilized in several research domains:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl ether moiety play crucial roles in binding to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethanol
- 2-(2,5-Dimethoxyphenyl)-1-(piperidin-1-yl)ethanone
Comparison: 1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific structural features, such as the benzyl ether linkage and the secondary alcohol group. These features confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable tool in research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.ClH/c1-20-16-6-7-17(21-2)14(10-16)12-22-13-15(19)11-18-8-4-3-5-9-18;/h6-7,10,15,19H,3-5,8-9,11-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEZADAJOUWTRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2CCCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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